molecular formula C13H11BrF4N6O2 B10902886 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}methanone

Cat. No.: B10902886
M. Wt: 439.16 g/mol
InChI Key: UOBGLRDHAMMOLD-UHFFFAOYSA-N
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Description

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}methanone is a complex organic compound that features multiple pyrazole rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}methanone involves several steps:

    Formation of the pyrazole rings: This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Introduction of difluoromethyl groups: This step typically involves the use of difluoromethylating agents such as bromodifluoromethane in the presence of a base.

    Coupling reactions: The final step involves coupling the different pyrazole units through a methanone linker, which can be achieved using reagents like formaldehyde or other carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the methanone linker can be reduced to a hydroxyl group.

    Substitution: The bromo group on the pyrazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new drugs targeting specific enzymes or receptors.

    Biological Probes: Can be used in the design of probes for studying biological processes.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.

    Polymer Science: Can be incorporated into polymers to modify their properties.

Mechanism of Action

The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • [3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}methanone
  • [3,5-bis(methyl)-4,5-dihydro-1H-pyrazol-1-yl]{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}methanone

Uniqueness

The presence of difluoromethyl groups and a bromo-substituted pyrazole ring makes [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}methanone unique. These functional groups can significantly influence the compound’s reactivity, stability, and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C13H11BrF4N6O2

Molecular Weight

439.16 g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[1-[(4-bromopyrazol-1-yl)methyl]pyrazol-3-yl]methanone

InChI

InChI=1S/C13H11BrF4N6O2/c14-7-4-19-23(5-7)6-22-2-1-8(20-22)11(25)24-13(26,12(17)18)3-9(21-24)10(15)16/h1-2,4-5,10,12,26H,3,6H2

InChI Key

UOBGLRDHAMMOLD-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=NN(C=C2)CN3C=C(C=N3)Br)C(F)F

Origin of Product

United States

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